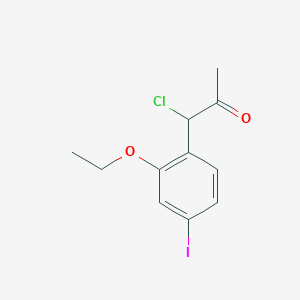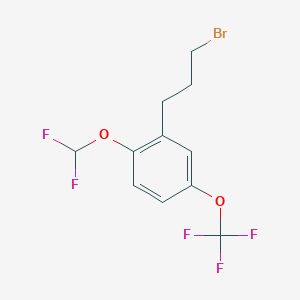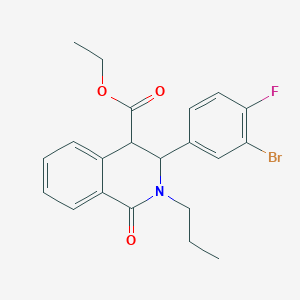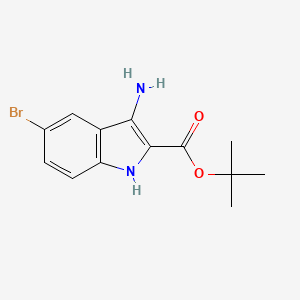![molecular formula C19H36BNO4Sn B14050864 (E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14050864.png)
(E)-4-Methyl-2,6-dioxo-8-(2-(tributylstannyl)vinyl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Tributyltin)vinylboronic acid MIDA ester: is a chemical compound with the empirical formula C19H36BNO4Sn and a molecular weight of 472.01 g/mol . This compound is a derivative of vinylboronic acid, where the boronic acid group is protected by a MIDA (N-methyliminodiacetic acid) ester, and the vinyl group is substituted with a tributyltin moiety. The compound is known for its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Tributyltin)vinylboronic acid MIDA ester typically involves the following steps:
Formation of Vinylboronic Acid: The initial step involves the synthesis of vinylboronic acid, which can be achieved through hydroboration of acetylene followed by oxidation.
Protection with MIDA Ester: The vinylboronic acid is then protected using N-methyliminodiacetic acid (MIDA) to form the MIDA ester.
Substitution with Tributyltin: The final step involves the substitution of the vinyl group with a tributyltin moiety.
Industrial Production Methods: Industrial production of trans-2-(Tributyltin)vinylboronic acid MIDA ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The tributyltin moiety can undergo oxidation and reduction reactions, which can be utilized to modify the compound’s properties.
Substitution Reactions:
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions are typically biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry:
Organic Synthesis: trans-2-(Tributyltin)vinylboronic acid MIDA ester is widely used in organic synthesis for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Polymer Science: The compound is used in the synthesis of conjugated polymers and other advanced materials.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules and potential drug candidates.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to various substrates.
Industry:
Material Science: The compound is used in the development of new materials with unique properties.
Agrochemicals: It is used in the synthesis of agrochemicals for crop protection.
作用機序
The mechanism of action of trans-2-(Tributyltin)vinylboronic acid MIDA ester involves its participation in Suzuki-Miyaura cross-coupling reactions. The MIDA ester protects the boronic acid group, preventing premature reactions and allowing for controlled release of the reactive boronic acid under mild conditions . The tributyltin moiety enhances the compound’s stability and reactivity, facilitating efficient cross-coupling reactions .
類似化合物との比較
trans-2-Bromovinylboronic acid MIDA ester: This compound is similar in structure but contains a bromine atom instead of the tributyltin moiety.
trans-2-(Pinacol boronate)vinylboronic acid MIDA ester: This compound has a pinacol boronate group instead of the tributyltin moiety.
Vinylboronic acid MIDA ester: This is the simplest form without any additional substituents on the vinyl group.
Uniqueness: trans-2-(Tributyltin)vinylboronic acid MIDA ester is unique due to the presence of the tributyltin moiety, which enhances its stability and reactivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis and material science .
特性
分子式 |
C19H36BNO4Sn |
|---|---|
分子量 |
472.0 g/mol |
IUPAC名 |
5-methyl-1-[(E)-2-tributylstannylethenyl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C7H9BNO4.3C4H9.Sn/c1-3-8-9(2,4-6(10)12-8)5-7(11)13-8;3*1-3-4-2;/h1,3H,4-5H2,2H3;3*1,3-4H2,2H3; |
InChIキー |
LXVIWBYGSJGGOH-UHFFFAOYSA-N |
異性体SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/[Sn](CCCC)(CCCC)CCCC |
正規SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=C[Sn](CCCC)(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(benzenesulfonyl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine](/img/structure/B14050831.png)
![[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate](/img/structure/B14050848.png)

